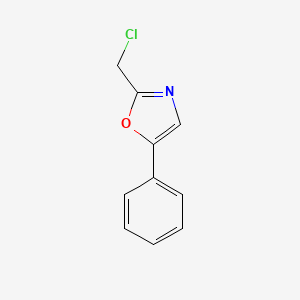
2-(Chloromethyl)-5-phenyl-1,3-oxazole
Übersicht
Beschreibung
Compounds like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions . For example, the reaction of 2-fluorophenol/K2CO3 and 1-bromoethane forms 2-fluorophenetole .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FT-IR and FT-Raman spectroscopy . These techniques provide information about the vibrational frequencies of the molecule, which can be used to determine the structure .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The mechanism of these reactions often involves the attack of a nucleophile on the electrophilic carbon of the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
-
- Application : Chloromethyl compounds are often used in the synthesis of hyper cross-linked polymers (HCPs) . These polymers have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .
- Method : The HCP material is synthesized by Friedel Craft reactions, which can involve chloromethyl compounds . This process introduces a large number of tiny pores into a polymer, increasing its reactivity .
- Results : HCPs have been used in various applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
-
- Application : Chloromethyl compounds can be used as reagents in base-catalyzed alkylation .
- Method : In one example, 2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
- Results : This method was used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
-
- Application : Chloromethyl compounds can be used in the creation of porous materials . These materials have high surface areas, excellent porosity, and allow efficient adsorption through their pores .
- Method : The porous material is synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .
- Results : These porous materials have been used in various applications such as gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
-
- Application : Chloromethyl compounds can be used as catalysts in certain chemical reactions .
- Method : A flask is charged with a certain percentage of ZnI2, chlorosulfonic acid, and CH2Cl2, followed by dropwise addition of dimethoxymethane at a specific temperature .
- Results : This method has been used in the chloromethylation of aromatic compounds .
-
- Application : Hypercrosslinked polymers (HCPs), which can be synthesized using chloromethyl compounds, have been used in energy storage applications .
- Method : The HCPs are synthesized using diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Results : These HCPs have been used in gas storage applications due to their high surface area and excellent porosity .
-
- Application : HCPs have also been used in environmental remediation, such as the removal of pollutants .
- Method : The HCPs are synthesized using post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
- Results : These HCPs have been used in the removal of pollutants due to their high surface area, excellent porosity, and efficient adsorption properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLTZKFBJAFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367995 | |
| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenyl-1,3-oxazole | |
CAS RN |
64640-13-7 | |
| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

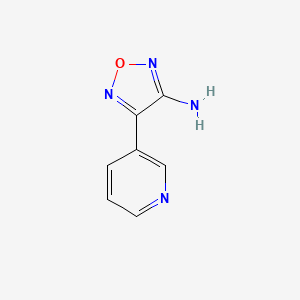
![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)
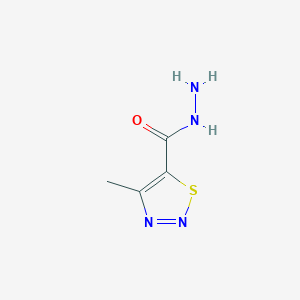
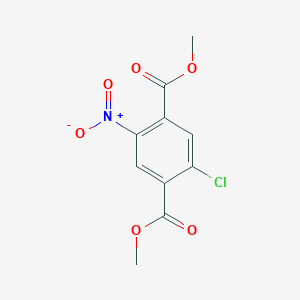
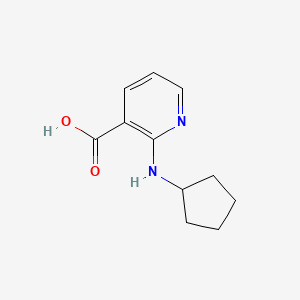
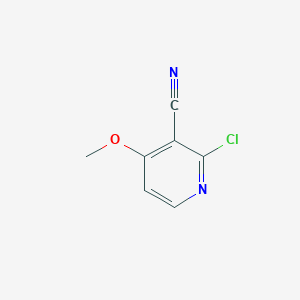
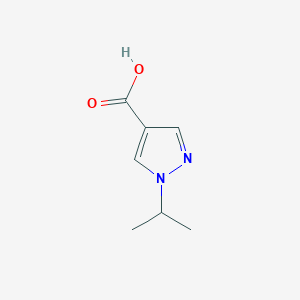
![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)
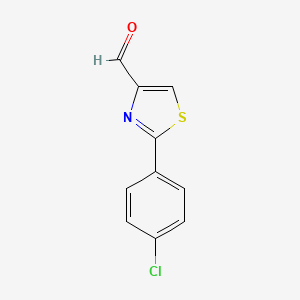
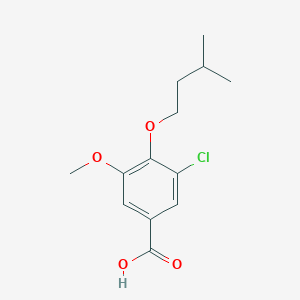
![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)
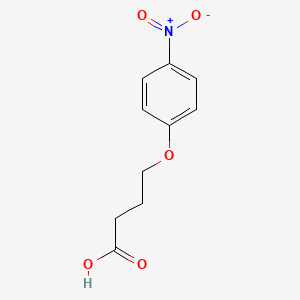
![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)